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Compound of Interest

Compound Name: Ameltolide

Cat. No.: B1667027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ameltolide, an investigational anticonvulsant

agent, and Lacosamide, an approved anti-epileptic drug. The comparison focuses on their

mechanism of action, preclinical efficacy, pharmacokinetics, and safety profiles, drawing upon

available experimental data. It is important to note that Ameltolide's development appears to

have been discontinued, and as such, the depth of publicly available data is significantly less

than for the clinically approved Lacosamide.

Chemical Structures and Properties
Feature Ameltolide Lacosamide

Chemical Name
4-amino-N-(2,6-

dimethylphenyl)benzamide

(R)-2-acetamido-N-benzyl-3-

methoxypropanamide

Molecular Formula C₁₅H₁₆N₂O C₁₃H₁₈N₂O₃

Molecular Weight 240.3 g/mol 250.29 g/mol

Structure Ameltolide structure Lacosamide structure
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Both Ameltolide and Lacosamide are believed to exert their anticonvulsant effects through the

modulation of voltage-gated sodium channels, a key mechanism for controlling neuronal

excitability. However, they are thought to interact with these channels in different ways.

Ameltolide: Preclinical studies suggest that Ameltolide's anticonvulsant properties are a direct

result of its interaction with neuronal voltage-dependent sodium channels.[1] It is believed to

have a phenytoin-like profile, suggesting it may act on the fast inactivation of these channels.[2]

Lacosamide: Lacosamide has a distinct mechanism of action, selectively enhancing the slow

inactivation of voltage-gated sodium channels without significantly affecting fast inactivation.[3]

[4][5] This is thought to result in the stabilization of hyperexcitable neuronal membranes and

inhibition of repetitive neuronal firing.

Presynaptic Neuron

Drug Intervention Postsynaptic Neuron

Action Potential

Voltage-Gated
Sodium Channel

Depolarization
Neurotransmitter

Release

Na+ Influx

Reduced Neuronal
Hyperexcitability

Ameltolide

Modulates Fast
Inactivation (putative)

Lacosamide

Enhances Slow
Inactivation

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Ameltolide and Lacosamide on voltage-gated
sodium channels.

Preclinical Efficacy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1957261/
https://panache.ninds.nih.gov/TestDescription/TestMES
https://scispace.com/pdf/the-maximal-electroshock-seizure-mes-model-in-the-52daio69jt.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Acetylpheneturide_in_Maximal_Electroshock_Seizure_MES_Models.pdf
https://www.meliordiscovery.com/in-vivo-efficacy-models/maximal-electroshock-mes/
https://www.benchchem.com/product/b1667027?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anticonvulsant Activity
The anticonvulsant activity of both compounds has been evaluated in various animal models,

primarily the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic

seizures.

Compound
Animal
Model

Test
ED₅₀
(mg/kg)

Administrat
ion

Reference

Ameltolide Mouse MES 1.4 Oral

Rat MES
52 µmol/kg

(~12.5 mg/kg)
Oral

Lacosamide Mouse MES 8.3
Intraperitonea

l

Rat MES 3.9 Oral

Note: Direct comparison of ED₅₀ values should be made with caution due to differences in

experimental protocols, animal strains, and administration routes.

Experimental Protocols
Maximal Electroshock (MES) Test (General Protocol):

This test is a standard preclinical model to assess anticonvulsant efficacy.
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Figure 2: General experimental workflow for the Maximal Electroshock (MES) test.

A more detailed, though still generalized, protocol is as follows:

Animal Selection: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are

used.
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Drug Administration: The test compound (Ameltolide or Lacosamide) or vehicle is

administered, typically orally or intraperitoneally, at various doses to different groups of

animals.

Time to Peak Effect: The electrical stimulation is applied at the predetermined time of peak

effect of the drug.

Stimulation: An electrical stimulus (e.g., 60 Hz alternating current, 50 mA for mice, 150 mA

for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

Observation: The animals are observed for the presence or absence of a tonic hindlimb

extension seizure, which is the endpoint of the test.

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb

extension is calculated as the ED₅₀.

Subcutaneous Pentylenetetrazol (s.c. PTZ) Test (General Protocol):

This model is used to identify compounds that can raise the seizure threshold.

Animal Selection and Drug Administration: Similar to the MES test.

PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected

subcutaneously.

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of

clonic seizures.

Endpoint: Protection is defined as the absence of a clonic seizure lasting for a specific

duration (e.g., 5 seconds).
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Compound Animal Model
Key
Pharmacokinetic
Parameters

Reference

Ameltolide Mouse

After oral

administration of 2.0

mg/kg, Cmax of

parent drug was 572

ng/mL.

Dog
Elimination half-life of

5.46 hours.

Lacosamide Human

Oral bioavailability of

nearly 100%. Half-life

of approximately 13

hours. Low plasma

protein binding

(<15%).

Safety and Toxicology
Ameltolide:

Developmental Toxicology: In rats, maternal and fetal body weight were depressed at higher

doses (50 mg/kg). The no-observed-effect level (NOEL) for developmental toxicity was 25

mg/kg. In rabbits, it was found to be weakly teratogenic at high doses (50-100 mg/kg) that

also caused maternal toxicity.

Subchronic Toxicity (Monkeys): At doses up to 20 mg/kg/day for 3 months, no toxicologically

important alterations were observed. At higher doses (45 and 100 mg/kg), adverse effects

including convulsions were noted, and two deaths occurred.

Lacosamide:

Mutagenicity: Lacosamide was not mutagenic in the Ames test.
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Cardiovascular Safety: In vitro studies showed no relevant inhibitory effects on hERG

channels. In vivo studies in dogs and monkeys showed dose-dependent PR and QRS

prolongation at exposure levels 1.5- to 2-fold above the maximum recommended human

dose.

Clinical Trials: The most common adverse events reported in clinical trials were dizziness,

headache, nausea, and diplopia.
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Figure 3: Summary of key safety findings for Ameltolide and Lacosamide.

Clinical Development
Ameltolide: There is no publicly available information on any clinical trials conducted for

Ameltolide. Its development is presumed to have been discontinued at the preclinical or early

clinical stage.

Lacosamide: Lacosamide has undergone extensive clinical development and is approved as

an adjunctive therapy for partial-onset seizures.

Pivotal Phase III Trials: Three large, randomized, double-blind, placebo-controlled trials

demonstrated the efficacy and safety of lacosamide (200, 400, and 600 mg/day) in reducing

seizure frequency in patients with uncontrolled partial-onset seizures.

Long-term Extension Studies: Open-label extension trials have shown sustained efficacy and

a consistent safety profile with long-term lacosamide treatment.

Summary and Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1667027?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/product/b1667027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This comparison highlights the different developmental stages and available data for

Ameltolide and Lacosamide. Lacosamide is a well-characterized and clinically validated

anticonvulsant with a novel mechanism of action targeting the slow inactivation of sodium

channels. In contrast, Ameltolide is an investigational compound with limited publicly available

data, suggesting its development was halted.

While both compounds likely target sodium channels, their distinct interaction mechanisms

could translate to different efficacy and safety profiles. The preclinical data for Ameltolide
suggested potent anticonvulsant activity in the MES model. However, without clinical data, a

direct comparison of its therapeutic potential against Lacosamide is not possible.

For researchers in anticonvulsant drug development, the story of Ameltolide and the success

of Lacosamide underscore the importance of a comprehensive preclinical and clinical

evaluation to establish a favorable risk-benefit profile. The unique mechanism of Lacosamide

also represents a successful example of targeting a specific biophysical property of an ion

channel to achieve therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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